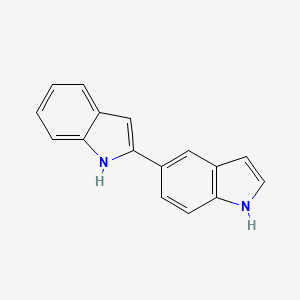
Acetic acid;2-methylpent-2-ene-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-methylpent-2-ene-1,5-diol is an organic compound that combines the properties of acetic acid and a diol with an alkene group. This compound is of interest due to its unique structure, which includes both a carboxylic acid group and a diol, making it versatile in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylpent-2-ene-1,5-diol can be achieved through several methods. One common approach involves the hydroxylation of an alkene using osmium tetroxide, followed by the addition of acetic acid. The reaction conditions typically require a nonaqueous solvent such as chloroform, ether, acetone, or dioxane to prevent the hydrolysis of the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, to oxidize the alkene and form the diol. This method is preferred due to the stability and ease of handling of meta-chloroperoxybenzoic acid .
化学反応の分析
Types of Reactions
Acetic acid;2-methylpent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and further to diols.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide and peroxycarboxylic acids are commonly used.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products
Oxidation: Formation of vicinal diols.
Reduction: Conversion to alkanes.
Substitution: Formation of halogenated compounds.
科学的研究の応用
Acetic acid;2-methylpent-2-ene-1,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;2-methylpent-2-ene-1,5-diol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of both hydroxyl and carboxylic acid groups allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
類似化合物との比較
Similar Compounds
3-Methylpent-2-ene-1,5-diol: Similar structure but lacks the acetic acid group.
4-Methylpent-1-ene: Similar alkene structure but lacks the diol and acetic acid groups.
Uniqueness
Acetic acid;2-methylpent-2-ene-1,5-diol is unique due to the combination of an alkene, diol, and acetic acid group in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
特性
| 95603-73-9 | |
分子式 |
C10H20O6 |
分子量 |
236.26 g/mol |
IUPAC名 |
acetic acid;2-methylpent-2-ene-1,5-diol |
InChI |
InChI=1S/C6H12O2.2C2H4O2/c1-6(5-8)3-2-4-7;2*1-2(3)4/h3,7-8H,2,4-5H2,1H3;2*1H3,(H,3,4) |
InChIキー |
VEMMFFVMTXIZHV-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCO)CO.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
